Dgdg

Description

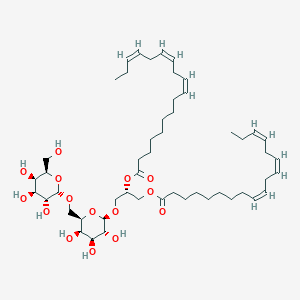

1-18:3-2-18:3-Digalactosyldiacylglycerol is a natural product found in Phanera vahlii, Carallia brachiata, and other organisms with data available.

Properties

Molecular Formula |

C51H84O15 |

|---|---|

Molecular Weight |

937.2 g/mol |

IUPAC Name |

[(2S)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C51H84O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h5-8,11-14,17-20,39-41,44-52,55-60H,3-4,9-10,15-16,21-38H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1 |

InChI Key |

KDYAPQVYJXUQNY-OPHDRXFHSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Digalactosyldiacylglycerol (DGDG) in the Structural Integrity and Function of Thylakoid Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thylakoid membranes within chloroplasts are the site of the light-dependent reactions of photosynthesis. Their unique lipid composition is critical for their structure and function. Among these lipids, the galactolipid digalactosyldiacylglycerol (DGDG) plays a multifaceted and essential role. This technical guide provides a comprehensive overview of the function of this compound in thylakoid membrane architecture, its biophysical properties, and its interplay with other membrane components. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital component of the photosynthetic machinery.

Data Presentation: Quantitative Analysis of Thylakoid Lipid Composition

The lipid composition of thylakoid membranes is highly conserved across photosynthetic organisms, with galactolipids being the predominant class. This compound is a major constituent, and its relative abundance, particularly in relation to monogalactosyldiacylglycerol (MGDG), is crucial for membrane stability and function.

Table 1: Molar Composition of Major Lipid Classes in Thylakoid Membranes of Various Photosynthetic Organisms

| Organism | MGDG (mol%) | This compound (mol%) | SQDG (mol%) | PG (mol%) | MGDG/DGDG Ratio | Reference |

| Spinacia oleracea (Spinach) | 51 | 26 | 7 | 9 | 1.96 | |

| Arabidopsis thaliana | 52 | 25 | 9 | 10 | 2.08 | |

| Chlamydomonas reinhardtii | 45 | 20 | 15 | 10 | 2.25 | |

| Synechocystis sp. PCC 6803 | 52 | 16 | 21 | 11 | 3.25 |

MGDG: Monogalactosyldiacylglycerol, this compound: Digalactosyldiacylglycerol, SQDG: Sulfoquinovosyldiacylglycerol, PG: Phosphatidylglycerol.

Table 2: Biophysical Properties of Lipid Bilayers Containing this compound

| Parameter | Bilayer Composition | Value | Method | Reference |

| Bilayer Thickness | 100% this compound | 4.2 nm | Molecular Dynamics | |

| MGDG/DGDG (2:1) | 3.9 nm | Molecular Dynamics | ||

| Phase Transition Temp. (Tm) | 100% this compound | -15 °C | DSC | |

| Bending Modulus (kc) | This compound/MGDG Liposomes | Higher than MGDG alone | Micropipette Aspiration | |

| Membrane Fluidity | This compound-containing liposomes | Lower than MGDG | Fluorescence Anisotropy |

DSC: Differential Scanning Calorimetry.

The Structural and Functional Roles of this compound

This compound's role in the thylakoid membrane is not merely structural; it is deeply integrated into the functionality of the photosynthetic apparatus.

Lamellar Phase Stabilization

While MGDG is a non-bilayer-forming lipid that induces negative curvature stress, this compound is a bilayer-forming lipid. The precise ratio of MGDG to this compound is critical for maintaining the lamellar structure of the thylakoid membrane, preventing the formation of non-bilayer hexagonal II phases that would disrupt membrane integrity.

Grana Stacking

Thylakoid membranes are organized into stacked regions (grana) and unstacked regions (stroma lamellae). While the light-harvesting complex II (LHCII) is a primary driver of grana stacking, this compound is also implicated in this process. It is thought to mediate the close apposition of adjacent membranes within the grana stacks.

Stabilization of Photosystem II

X-ray crystallography has revealed that this compound molecules are integral components of the Photosystem II (PSII) complex. They are found in specific binding sites within the PSII core, where they are believed to play a crucial role in the structural stabilization of the complex, particularly the oxygen-evolving complex (OEC). Studies on this compound-deficient mutants have shown impaired PSII function and stability.

Regulation of Membrane Fluidity

The presence of this compound influences the fluidity of the thylakoid membrane. Its cylindrical shape and larger headgroup compared to MGDG lead to tighter packing of the lipid acyl chains, resulting in decreased membrane fluidity. This property is essential for creating a stable platform for the assembly and function of large protein supercomplexes.

Experimental Protocols

A detailed understanding of this compound's role has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Isolation of Thylakoid Membranes from Arabidopsis thaliana**

This protocol describes the isolation of crude thylakoid membranes for subsequent biochemical and biophysical analyses.

Materials:

-

Arabidopsis thaliana leaves

-

Grinding Buffer (50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 5 mM MgCl₂, 2 mM EDTA, 0.1% (w/v) BSA, 5 mM ascorbic acid)

-

Wash Buffer (50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 5 mM MgCl₂)

-

Resuspension Buffer (50 mM HEPES-KOH, pH 7.5, 100 mM sorbitol, 10 mM MgCl₂)

-

Blender, Miracloth, centrifuge, and refrigerated rotor.

Procedure:

-

Harvest 10-20 g of fresh Arabidopsis leaves.

-

Perform all subsequent steps at 4°C.

-

Homogenize the leaves in 100 mL of ice-cold Grinding Buffer using a blender with short bursts (3 x 5 seconds).

-

Filter the homogenate through four layers of Miracloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes.

-

Discard the supernatant and gently resuspend the pellet in 10 mL of Wash Buffer.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Repeat the wash step (step 6 and 7) one more time.

-

Resuspend the final pellet in a minimal volume (1-2 mL) of Resuspension Buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Aliquot the thylakoid suspension, flash-freeze in liquid nitrogen, and store at -80°C.

Lipid Extraction from Thylakoid Membranes (Bligh and Dyer Method)

This protocol outlines the extraction of total lipids from isolated thylakoid membranes.

Materials:

-

Thylakoid membrane suspension

-

Chloroform

-

Methanol

-

0.9% (w/v) NaCl solution

-

Glass centrifuge tubes, vortex mixer, centrifuge.

Procedure:

-

To 1 mL of thylakoid suspension (containing a known amount of chlorophyll), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex vigorously for 1 minute to ensure thorough mixing and membrane disruption.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

-

Transfer the lipid extract to a clean glass tube and dry it under a stream of nitrogen gas.

-

Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Separation of Thylakoid Lipids by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This method allows for the separation of the major lipid classes from the total lipid extract.

Materials:

-

Silica gel 60 TLC plates (20 x 20 cm)

-

Dried lipid extract

-

Solvent System 1: Chloroform:Methanol:Water (65:25:4, v/v/v)

-

Solvent System 2: Chloroform:Acetone:Methanol:Acetic Acid:Water (100:40:20:20:10, v/v/v/v/v)

-

Iodine vapor tank for visualization

-

TLC developing tanks.

Procedure:

-

Dissolve the dried lipid extract in a small volume of chloroform.

-

Spot the lipid extract onto the bottom left corner of the TLC plate.

-

Place the plate in a developing tank saturated with Solvent System 1 and allow the solvent to ascend to near the top of the plate.

-

Remove the plate and dry it thoroughly in a fume hood.

-

Rotate the plate 90 degrees counter-clockwise so that the separated lipid spots from the first dimension are at the bottom.

-

Place the plate in a developing tank saturated with Solvent System 2 and allow the solvent to ascend.

-

Remove the plate and dry it completely.

-

Visualize the separated lipid spots by placing the plate in a tank containing iodine crystals. The lipids will appear as yellow-brown spots.

-

Circle the spots with a pencil and identify them by comparing their positions to a standard lipid map.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from a specific lipid spot scraped from a TLC plate and their subsequent analysis by GC.

Materials:

-

Separated lipid spot on silica gel

-

2.5% H₂SO₄ in methanol

-

Hexane

-

Saturated NaCl solution

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23).

Procedure:

-

Scrape the silica gel containing the desired lipid spot into a screw-cap glass tube.

-

Add 2 mL of 2.5% H₂SO₄ in methanol to the tube.

-

Cap the tube tightly and heat at 80°C for 1 hour to transmethylate the fatty acids.

-

Cool the tube to room temperature and add 1 mL of hexane and 1.5 mL of saturated NaCl solution.

-

Vortex vigorously to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Inject an aliquot of the FAME solution into the gas chromatograph.

-

Identify and quantify the FAMEs by comparing their retention times and peak areas to those of known standards.

Mandatory Visualizations

This compound Biosynthesis Pathway in Arabidopsis thaliana**

The synthesis of this compound in Arabidopsis is primarily catalyzed by two enzymes, DGD1 and DGD2, located in the outer envelope of the chloroplast.

Caption: this compound biosynthesis pathway in Arabidopsis.

Experimental Workflow for Thylakoid Lipid Analysis

This diagram illustrates the logical flow of the experimental procedures described above for the analysis of thylakoid lipids.

Caption: Experimental workflow for thylakoid lipid analysis.

Conclusion

Digalactosyldiacylglycerol is an indispensable component of the thylakoid membrane, contributing significantly to its structural organization and, consequently, its photosynthetic function. Its role extends from maintaining the fundamental bilayer structure to the fine-tuning of the membrane environment for optimal performance of the photosynthetic protein complexes. A thorough understanding of the biophysical and biochemical properties of this compound, as outlined in this guide, is essential for researchers aiming to unravel the intricate mechanisms of photosynthesis and for professionals exploring novel targets for drug development related to plant metabolism and bioenergetics. The provided experimental protocols serve as a detailed resource for the practical investigation of this crucial lipid.

The Pivotal Role of Digalactosyldiacylglycerol in the Engine of Life: A Technical Guide to its Function in Photosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (DGDG), a major lipid component of the thylakoid membranes in chloroplasts, is indispensable for the structural integrity and optimal function of the photosynthetic machinery. This technical guide provides a comprehensive overview of the multifaceted roles of this compound in photosynthesis. It delves into its crucial functions in maintaining the lamellar structure of the thylakoid membrane, stabilizing photosystems I and II (PSI and PSII), and modulating the efficiency of the light-harvesting complex II (LHCII). This document synthesizes quantitative data on lipid composition and the functional consequences of this compound deficiency, presents detailed experimental protocols for the study of galactolipids, and provides visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this vital molecule.

Introduction

Photosynthesis, the process that converts light energy into chemical energy, is fundamentally dependent on the highly organized structure of the thylakoid membranes within chloroplasts. These membranes are unique in their lipid composition, being predominantly composed of galactolipids rather than phospholipids. The two most abundant galactolipids are monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (this compound), which together can constitute up to 80% of the total lipid content of the thylakoid membrane.[1][2] While MGDG is a non-bilayer forming lipid, this compound is a bilayer-forming lipid, and the precise ratio of these two is critical for maintaining the structural integrity and fluidity of the membrane, which is essential for the proper assembly and function of the photosynthetic protein complexes embedded within it.[3]

This guide will explore the specific functions of this compound in photosynthesis, highlighting its direct and indirect contributions to the efficiency of light capture, electron transport, and overall photosynthetic performance.

The Structural Role of this compound in the Thylakoid Membrane

The thylakoid membrane is a complex and dynamic structure, and this compound plays a critical role in its organization. As a bilayer-forming lipid, this compound is thought to counterbalance the non-bilayer forming tendencies of MGDG, thereby maintaining the lamellar structure of the thylakoid membrane.[3] This structural role is crucial for preventing membrane fusion and distortion, particularly under conditions of dehydration.[3]

Quantitative Lipid Composition of Thylakoid Membranes

The lipid composition of thylakoid membranes is highly conserved across a wide range of photosynthetic organisms. The following table summarizes the typical molar percentage of the major lipid classes found in the thylakoid membranes of spinach and Arabidopsis thaliana.

| Lipid Class | Abbreviation | Molar % in Spinach Thylakoids[4] | Molar % in Arabidopsis thaliana Thylakoids |

| Monogalactosyldiacylglycerol | MGDG | ~50% | ~52% |

| Digalactosyldiacylglycerol | This compound | ~26% | ~27% |

| Sulfoquinovosyldiacylglycerol | SQDG | ~7% | ~9% |

| Phosphatidylglycerol | PG | ~9% | ~12% |

The Functional Role of this compound in Photosystem II (PSII)

This compound is an integral component of the Photosystem II (PSII) complex, the site of water oxidation and the initial light-dependent reactions of photosynthesis. X-ray crystallographic studies of PSII from thermophilic cyanobacteria have revealed the presence of several this compound molecules in close association with the protein subunits of the complex.[5]

Functionally, this compound is essential for the stabilization of the oxygen-evolving complex (OEC) of PSII.[5] Studies on this compound-deficient mutants have shown that a lack of this compound leads to impaired donor-side electron transport in PSII.[6] While not directly ligating the manganese cluster of the OEC, this compound's presence is crucial for the proper assembly and stability of the protein subunits that form this critical functional center.

The Functional Role of this compound in Photosystem I (PSI)

This compound is also a key component of the Photosystem I (PSI) complex, which catalyzes the light-driven transfer of electrons from plastocyanin to ferredoxin. The presence of this compound is critical for the stability of the PSI complex. In the Arabidopsis thaliana mutant dgd1, which is deficient in this compound, the amount of PSI core proteins is reduced, and the stromal subunits PsaD and PsaE are less stably associated with the complex.[7][8] This instability leads to acceptor-side limitations in PSI, altering the electron flow through the photosynthetic electron transport chain.[9]

Impact of this compound Deficiency on Photosynthetic Parameters

The deficiency of this compound has profound effects on various photosynthetic parameters. The following table summarizes the quantitative impact of this compound deficiency in the Arabidopsis thaliana dgd1 mutant compared to wild-type plants.

| Photosynthetic Parameter | Wild Type | dgd1 Mutant | Percentage Change | Reference |

| This compound content (mol %) | ~27% | <10% of wild type | >90% reduction | [10] |

| PSI complex abundance | 100% | ~50% of wild type | ~50% reduction | [11] |

| Intersystem electron transport rate | Normal | Significantly reduced | - | [9] |

| State transition capacity | Normal | Severely impaired | - | [9] |

The Role of this compound in the Light-Harvesting Complex II (LHCII)

The major light-harvesting complex II (LHCII) is the primary antenna for PSII, capturing light energy and transferring it to the reaction center. This compound is a significant component of the lipid environment surrounding LHCII trimers. While MGDG has been shown to be important for the structural stabilization of LHCII, this compound also plays a role in the dynamic organization and interactions of LHCII within the thylakoid membrane.[12] Changes in the lipid environment, including the this compound content, can influence the aggregation state of LHCII, which is a key aspect of photoprotective non-photochemical quenching (NPQ).[11]

This compound Biosynthesis Pathway

This compound is synthesized in the chloroplast envelope through a two-step process. First, monogalactosyldiacylglycerol (MGDG) is synthesized from diacylglycerol (DAG) and UDP-galactose by the enzyme MGDG synthase (MGD1 in Arabidopsis). Then, a second galactose molecule is transferred from UDP-galactose to MGDG to form this compound, a reaction catalyzed by this compound synthase (DGD1 and DGD2 in Arabidopsis).[10]

Caption: The this compound biosynthesis pathway in the chloroplast envelope.

Experimental Protocols

Chloroplast Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

Objective: To extract total lipids from chloroplasts and separate and quantify the different lipid classes and their fatty acid composition.

Methodology:

-

Lipid Extraction:

-

Isolate intact chloroplasts from plant tissue (e.g., spinach leaves) by differential centrifugation.

-

Extract total lipids from the isolated chloroplasts using a chloroform:methanol:water (1:2:0.8, v/v/v) mixture, following the method of Bligh and Dyer.

-

After phase separation, collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.[13]

-

-

Thin-Layer Chromatography (TLC) for Lipid Class Separation:

-

Resuspend the dried lipid extract in a small volume of chloroform.

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the TLC plate in a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v) to separate the polar lipids.

-

Visualize the separated lipid spots by staining with iodine vapor or specific spray reagents (e.g., α-naphthol for glycolipids).

-

Identify the lipid classes (MGDG, this compound, SQDG, PG) by comparing their migration with known standards.[14][15]

-

-

Gas Chromatography (GC) for Fatty Acid Analysis:

-

Scrape the silica corresponding to each lipid spot from the TLC plate.

-

Transmethylate the fatty acids in the scraped silica by incubation with methanol/HCl to form fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with hexane.

-

Analyze the FAMEs by gas chromatography (GC) equipped with a flame ionization detector (FID).

-

Identify and quantify the individual fatty acids by comparing their retention times and peak areas with those of known standards.[13]

-

Measurement of Photosystem II Activity using Chlorophyll Fluorescence

Objective: To assess the functional integrity of Photosystem II by measuring key chlorophyll fluorescence parameters.

Methodology:

-

Dark Adaptation: Dark-adapt the plant leaves for at least 30 minutes to ensure that all PSII reaction centers are open.

-

Measurement of F₀: Measure the minimal fluorescence level (F₀) by applying a weak measuring light.

-

Measurement of Fₘ: Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).

-

Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A typical value for healthy plants is around 0.83.[7]

-

Light-Adapted Measurements: To measure the effective quantum yield of PSII in the light (ΦPSII), expose the leaf to actinic light and apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fₘ') and the steady-state fluorescence (Fₛ). Calculate ΦPSII as (Fₘ' - Fₛ) / Fₘ'.[16][17]

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Thylakoid Protein Complex Analysis

Objective: To isolate and analyze the native photosynthetic protein complexes from thylakoid membranes.

Methodology:

-

Thylakoid Isolation: Isolate thylakoid membranes from leaf tissue.

-

Solubilization: Solubilize the thylakoid membranes with a mild non-ionic detergent (e.g., digitonin or β-dodecyl maltoside) to release the protein complexes in their native state.[1][4]

-

BN-PAGE:

-

Load the solubilized protein complexes onto a native polyacrylamide gel containing Coomassie Brilliant Blue G-250. The dye binds to the protein complexes, conferring a negative charge for migration in the electric field.

-

Perform electrophoresis to separate the complexes based on their size and shape.[1][18]

-

-

Analysis:

Experimental and Logical Workflows

Workflow for Analyzing Photosynthetic Mutants Deficient in this compound

Caption: A typical workflow for the analysis of photosynthetic mutants.

Logical Model of this compound Function in Thylakoid Membrane Organization and Photosynthesis

Caption: A logical model illustrating the multifaceted functions of this compound.

Conclusion

Digalactosyldiacylglycerol is far more than a simple structural lipid within the thylakoid membrane. Its unique properties are essential for the correct assembly, stability, and function of the entire photosynthetic apparatus. From maintaining the fundamental bilayer structure of the thylakoid membrane to fine-tuning the performance of individual photosystems and light-harvesting complexes, this compound is a key player in the intricate process of photosynthesis. A thorough understanding of its roles is critical for researchers in plant science, and may also provide insights for the development of novel strategies to enhance photosynthetic efficiency in crops and for the design of artificial photosynthetic systems. The experimental protocols and conceptual models presented in this guide offer a robust framework for further investigation into the vital functions of this indispensable galactolipid.

References

- 1. Video: Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis [app.jove.com]

- 2. Estimating chlorophyll content and photochemical yield of photosystem II (ΦPSII) using solar-induced chlorophyll fluorescence measurements at different growing stages of attached leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and identification of chloroplast lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Galactolipid biosynthesis in flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 16. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 17. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Chloroplast Membranes: An In-depth Technical Guide to DGDG Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Digalactosyldiacylglycerol (DGDG) biosynthesis pathway in plants, a critical process for the formation and function of chloroplasts. This compound, a major lipid component of thylakoid membranes, plays a vital role in photosynthesis and plant stress responses. This document details the enzymatic steps, subcellular localization, and regulation of this pathway, with a focus on the model organism Arabidopsis thaliana. It also includes detailed experimental protocols for studying this compound biosynthesis and presents quantitative data to facilitate comparative analysis.

The this compound Biosynthesis Pathway: A Two-Step Galactosylation

The synthesis of this compound is a crucial part of the galactolipid production that forms the bulk of the chloroplast's lipid composition. This process primarily occurs in the envelope membranes of the chloroplasts and involves the sequential action of two main enzyme classes: Monogalactosyldiacylglycerol (MGDG) synthases and this compound synthases.

The Eukaryotic and Prokaryotic Pathways

The diacylglycerol (DAG) backbone for galactolipid synthesis is supplied by two distinct pathways: the "eukaryotic" and "prokaryotic" pathways. Fatty acids are synthesized de novo in the chloroplast stroma. In the prokaryotic pathway , these fatty acids are directly used to synthesize phosphatidic acid (PA) within the chloroplast. In the eukaryotic pathway , fatty acids are exported to the endoplasmic reticulum (ER), incorporated into phosphatidylcholine (PC), and then lipid precursors are trafficked back to the chloroplast.[1] The relative contribution of each pathway varies between plant species.

Key Enzymes and Reactions

The final steps of this compound biosynthesis involve two key enzymes that utilize UDP-galactose as the sugar donor:

-

MGDG Synthase (MGD1): Located in the inner envelope membrane of the chloroplast, MGD1 catalyzes the transfer of a galactose molecule from UDP-galactose to DAG, forming MGDG.[2]

-

This compound Synthase (DGD1 and DGD2): These enzymes are located in the outer envelope membrane of the chloroplast. They catalyze the transfer of a second galactose molecule from UDP-galactose to MGDG, yielding this compound.[3][4]

In Arabidopsis, DGD1 is the primary enzyme responsible for the bulk of this compound synthesis under normal conditions.[5] DGD2 is induced under specific conditions, such as phosphate limitation, and contributes to the accumulation of this compound in extraplastidial membranes.[6] A third, UDP-galactose-independent pathway for this compound synthesis exists, catalyzed by a galactolipid:galactolipid galactosyltransferase (GGGT), but its contribution to net this compound synthesis in planta under normal conditions is minimal.[3]

Quantitative Analysis of this compound and its Precursors

The lipid composition of chloroplasts is tightly regulated and responds to both developmental cues and environmental stresses. Quantitative analysis of galactolipids in wild-type and mutant plants provides valuable insights into the function of the this compound biosynthesis pathway.

Lipid Composition of Chloroplast Membranes

The chloroplast envelope and thylakoid membranes have distinct lipid compositions. The inner envelope and thylakoid membranes are rich in galactolipids, while the outer envelope contains a significant amount of phosphatidylcholine (PC).

Table 1: Lipid Composition of Chloroplast Membranes in Spinach (mol %)

| Lipid | Outer Envelope[7] | Inner Envelope[7] | Thylakoids[8] |

| MGDG | 16 | 52 | ~50 |

| This compound | 30 | 26 | ~25-30 |

| SQDG | 5 | 7 | ~5-15 |

| PG | 9 | 9 | ~5-15 |

| PC | 32 | 3 | - |

| PI | 5 | 2 | - |

| PE | 3 | 1 | - |

Data is presented as mol % of total polar lipids.

Galactolipid Content in Wild-Type and dgd Mutants

Mutations in the DGD1 and DGD2 genes lead to significant alterations in the galactolipid profile of Arabidopsis. The dgd1 mutant shows a dramatic reduction in this compound content, while the dgd1 dgd2 double mutant has only trace amounts.

Table 2: Polar Lipid Composition in Leaves of Wild-Type and dgd Mutants of Arabidopsis thaliana (mol %)

| Lipid | Wild Type[3] | dgd1[3] | dgd2-1[3] | dgd1 dgd2-1[3] |

| MGDG | 47.9 ± 1.2 | 52.1 ± 1.9 | 48.2 ± 1.5 | 54.3 ± 2.1 |

| This compound | 16.2 ± 0.8 | 1.4 ± 0.3 | 16.5 ± 0.9 | 0.2 ± 0.1 |

| SQDG | 5.8 ± 0.4 | 6.2 ± 0.5 | 5.7 ± 0.3 | 6.5 ± 0.6 |

| PG | 9.7 ± 0.6 | 10.1 ± 0.7 | 9.5 ± 0.5 | 10.3 ± 0.8 |

| PC | 12.1 ± 0.7 | 19.8 ± 1.1 | 11.9 ± 0.8 | 18.2 ± 1.3 |

| PE | 5.3 ± 0.3 | 7.1 ± 0.6 | 5.1 ± 0.4 | 7.3 ± 0.7 |

| PI | 3.0 ± 0.2 | 3.3 ± 0.3 | 3.1 ± 0.2 | 3.2 ± 0.3 |

Values are means ± SD from at least four independent measurements.

Response to Phosphate Starvation

Under phosphate-limiting conditions, plants remodel their membrane lipid composition, replacing phospholipids with non-phosphorous galactolipids like this compound. This response is mediated in part by the induction of DGD2.

Table 3: Galactolipid Content in Arabidopsis Rosettes under Normal and Phosphate-Starved Conditions (nmol/mg dry weight)

| Lipid | Normal Growth[9] | -P (7 days)[9] |

| MGDG | 45.3 ± 2.1 | 51.7 ± 2.5 |

| This compound | 33.2 ± 1.8 | 50.1 ± 2.9 |

Values are means ± SD.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Lipid Extraction and Analysis

3.1.1. Total Lipid Extraction from Plant Tissue

This protocol is adapted from established methods for the quantitative extraction of polar lipids from plant leaves.

-

Harvest and Flash-Freeze: Harvest approximately 100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.

-

Solvent Extraction: Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the powdered tissue. Vortex vigorously for 1 minute.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of water. Vortex again for 1 minute.

-

Centrifugation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower, chloroform-rich phase containing the lipids using a glass Pasteur pipette.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

-

Resuspension: Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

3.1.2. Separation of Galactolipids by Thin-Layer Chromatography (TLC)

-

Spotting: Spot the lipid extract onto a silica gel TLC plate.

-

Development: Develop the plate in a TLC chamber with a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

-

Visualization: Visualize the separated lipids by staining with iodine vapor or by spraying with a primuline solution and viewing under UV light. MGDG and this compound will have distinct retention factors (Rf).

3.1.3. Fatty Acid Analysis by Gas Chromatography (GC)

-

Transmethylation: Scrape the silica corresponding to the this compound spot from the TLC plate and transmethylate the fatty acids by incubating with 1 mL of 2.5% (v/v) sulfuric acid in methanol at 80°C for 1 hour.

-

Extraction of FAMEs: Add 1 mL of hexane and 0.5 mL of water, vortex, and collect the upper hexane phase containing the fatty acid methyl esters (FAMEs).

-

GC Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23) to separate and quantify the different fatty acid species.

This compound Synthase Activity Assay

This assay measures the activity of this compound synthases by quantifying the incorporation of radiolabeled galactose from UDP-[¹⁴C]galactose into this compound.

-

Enzyme Source Preparation: Isolate chloroplasts or microsomes from plant tissue.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM HEPES-KOH, pH 7.5

-

5 mM MgCl₂

-

100 µM MGDG (substrate)

-

10 µM UDP-[¹⁴C]galactose (e.g., 50,000 dpm)

-

50-100 µg of protein from the enzyme source

-

-

Incubation: Incubate the reaction mixture at 25°C for 30 minutes.

-

Stopping the Reaction: Stop the reaction by adding 3 mL of chloroform:methanol (1:2, v/v).

-

Lipid Extraction and TLC: Extract the lipids and separate them by TLC as described in section 3.1.

-

Quantification: Scrape the silica corresponding to the this compound spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

In Vitro ER-to-Plastid Lipid Trafficking Assay

This assay measures the transfer of lipid precursors from the ER to chloroplasts.[10]

-

Isolate Organelles: Isolate ER microsomes and intact chloroplasts from plant tissue.

-

Labeling: Incubate the isolated ER microsomes with a radiolabeled lipid precursor, such as [¹⁴C]phosphatidylcholine.

-

Co-incubation: Co-incubate the labeled ER microsomes with the isolated chloroplasts in a suitable buffer.

-

Re-isolation of Chloroplasts: Re-isolate the chloroplasts from the incubation mixture by centrifugation through a Percoll gradient.

-

Lipid Analysis: Extract the lipids from the re-isolated chloroplasts and analyze the incorporation of the radiolabel into chloroplast lipids like MGDG and this compound by TLC and autoradiography.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Disruption of the Two Digalactosyldiacylglycerol Synthase Genes DGD1 and DGD2 in Arabidopsis Reveals the Existence of an Additional Enzyme of Galactolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of the two digalactosyldiacylglycerol synthase genes DGD1 and DGD2 in Arabidopsis reveals the existence of an additional enzyme of galactolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. DGD2, an arabidopsis gene encoding a UDP-galactose-dependent digalactosyldiacylglycerol synthase is expressed during growth under phosphate-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Profiling of Arabidopsis Polar Glycerolipids in Response to Phosphorus Starvation. Roles of Phospholipases Dζ1 and Dζ2 in Phosphatidylcholine Hydrolysis and Digalactosyldiacylglycerol Accumulation in Phosphorus-Starved Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid Trafficking between the Endoplasmic Reticulum and the Plastid in Arabidopsis Requires the Extraplastidic TGD4 Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Significance of Digalactosyldiacylglycerol (DGDG) in Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major glycerolipid found in the photosynthetic membranes of plants and cyanobacteria. As a key component of the thylakoid lipid bilayer, this compound plays a crucial role in the structural integrity and function of the photosynthetic machinery. This technical guide provides a comprehensive overview of the occurrence of this compound across various plant species, details the experimental protocols for its analysis, and illustrates its biosynthetic and signaling pathways. Understanding the distribution and function of this compound is essential for research in plant physiology, stress response, and for the exploration of novel therapeutic agents, given the anti-inflammatory and other health benefits associated with galactolipids.

Data Presentation: this compound Content in Various Plant Species

| Plant Species | Common Name | Plant Type | This compound Content (mol % of total lipids) | Reference(s) |

| Arabidopsis thaliana | Thale cress | Dicot | ~15% (in wild type) | [1] |

| Arabidopsis thaliana (dgd1 mutant) | Thale cress | Dicot | ~1.3% | [1] |

| Spinacia oleracea | Spinach | Dicot | ~25-30% of thylakoid lipids | [2] |

| Triticum aestivum | Wheat | Monocot | Levels decrease under heat stress | [3] |

| Oryza sativa | Rice | Monocot | Galactolipid composition is significantly affected by cold stress. | [4][5] |

| Hordeum vulgare | Barley | Monocot | Glycerolipid metabolism is significantly enriched under salt stress. | [2] |

| Glycine max | Soybean | Dicot | Galactolipid and phospholipid species change under nitrogen deficiency. | [6] |

Note: The data presented is primarily from leaf tissue under normal growth conditions unless otherwise specified. The values for wheat, rice, barley, and soybean indicate that this compound levels are dynamic and responsive to environmental stressors.

Experimental Protocols

The accurate quantification of this compound requires a multi-step process involving lipid extraction, separation, and analysis. The following are detailed methodologies for these key experiments.

Total Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a widely used method for extracting total lipids from plant leaf tissue.

Materials:

-

Fresh plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

1% KCl solution

-

Centrifuge and glass centrifuge tubes

-

Pasteur pipettes

-

Nitrogen gas stream

Procedure:

-

Harvest and weigh approximately 1 gram of fresh leaf tissue.

-

Immediately freeze the tissue in liquid nitrogen to halt lipid degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a glass centrifuge tube.

-

Add 3 ml of a chloroform:methanol (1:2, v/v) solution and homogenize thoroughly.

-

Centrifuge the mixture at 3,000 rpm for 5 minutes.

-

Carefully transfer the supernatant to a new glass tube.

-

Re-extract the pellet by adding 3 ml of chloroform:methanol (1:2, v/v) and 0.8 ml of 1% KCl, vortexing, and centrifuging again.

-

Combine the second supernatant with the first.

-

To the combined supernatants, add 2 ml of chloroform and 1.2 ml of 1% KCl to induce phase separation.

-

Vortex the mixture and centrifuge at 3,000 rpm for 5 minutes.

-

The lower chloroform phase, containing the total lipids, is carefully collected using a Pasteur pipette.

-

The lipid extract is dried under a gentle stream of nitrogen gas.

-

The dried lipid sample can be weighed and then redissolved in a known volume of chloroform:methanol (2:1, v/v) for storage and further analysis.

Separation of this compound by Thin-Layer Chromatography (TLC)

TLC is a common method for separating different lipid classes from the total lipid extract.

Materials:

-

Total lipid extract (dissolved in chloroform:methanol)

-

Silica gel 60 TLC plates

-

Developing chamber

-

TLC solvent system (e.g., chloroform:methanol:acetic acid:water at 170:20:15:3, v/v/v/v for the second dimension)

-

Primuline spray (0.001% in 80% acetone) or iodine vapor

-

UV light source

Procedure:

-

Activate the silica gel TLC plate by heating it at 110°C for 30-60 minutes. Let it cool down before use.

-

Using a fine capillary tube, spot a small amount of the lipid extract onto the origin line of the TLC plate.

-

Allow the spot to dry completely.

-

Place the TLC plate in a developing chamber containing the appropriate solvent system. Ensure the solvent level is below the origin line.

-

Allow the solvent to ascend the plate until it is about 1-2 cm from the top.

-

Remove the plate from the chamber and mark the solvent front.

-

For two-dimensional TLC, after the first run, the plate is dried, rotated 90 degrees, and then developed in a second solvent system. A common first-dimension solvent is chloroform:methanol:7N ammonia water (120:80:8, v/v/v).

-

Visualize the separated lipid spots by spraying with a primuline solution and viewing under UV light, or by placing the plate in a chamber with iodine vapor.

-

The this compound spot can be identified by comparing its migration with that of a known this compound standard run on the same plate.

Quantification of this compound by Gas Chromatography of Fatty Acid Methyl Esters (GC-FAME)

After separation, the amount of this compound can be quantified by analyzing its fatty acid composition.

Materials:

-

Excised this compound spot from the TLC plate

-

Methanolysis reagent (e.g., 2.5% H₂SO₄ in methanol)

-

Heptane

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a polar capillary column)

Procedure:

-

Scrape the silica gel containing the this compound spot from the TLC plate into a glass tube.

-

Add a known amount of an internal standard.

-

Add the methanolysis reagent and heat the mixture (e.g., at 80°C for 1 hour) to convert the fatty acids in this compound to their methyl esters (FAMEs).

-

After cooling, add heptane and water to extract the FAMEs into the upper heptane phase.

-

Inject an aliquot of the heptane phase into the gas chromatograph.

-

The FAMEs are separated based on their chain length and degree of unsaturation.

-

The area of each FAME peak is integrated and compared to the area of the internal standard to determine the amount of each fatty acid.

-

The total amount of this compound is calculated by summing the amounts of its constituent fatty acids and converting this to a molar amount.

Mandatory Visualization

The following diagrams illustrate key pathways related to this compound in plants.

References

An In-Depth Technical Guide to the Physical Properties of Digalactosyldiacylglycerol (DGDG) Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Digalactosyldiacylglycerol (DGDG) is a crucial galactolipid predominantly found in the thylakoid membranes of plant chloroplasts, playing a vital role in photosynthesis.[1][2][3] Unlike many phospholipids that form the basis of animal cell membranes, this compound possesses unique physical properties that are essential for the structure and function of photosynthetic membranes. This technical guide provides a comprehensive overview of the core physical characteristics of this compound lipid bilayers, details the experimental protocols for their characterization, and visualizes key molecular processes.

Core Physical Properties of this compound Lipid Bilayers

The physical nature of this compound bilayers is fundamental to their biological function. This compound is classified as a bilayer-forming lipid, which, in conjunction with the non-bilayer-forming lipid monogalactosyldiacylglycerol (MGDG), helps maintain the structural integrity and fluidity of the thylakoid membrane.[2][3][4] The equilibrium between this compound and MGDG is critical for the stability of these membranes and the efficiency of the photosynthetic machinery embedded within them.[2]

The following tables summarize key quantitative physical parameters of this compound lipid bilayers derived from both experimental and computational studies. These values can vary based on the specific acyl chain composition, temperature, and hydration level.

| Parameter | Value | Experimental/Computational Method | Source |

| Area per Lipid (AL) | 63 - 78 Ų | Molecular Dynamics (MD) Simulations | [5] |

| ~75 Ų | X-ray Diffraction | [5] | |

| Bilayer Thickness (DRR) | 3.6 nm | Molecular Dynamics (MD) Simulations | [6] |

| 41 - 44 Å | Molecular Dynamics (MD) Simulations | [5] | |

| 41.6 Å | X-ray Diffraction | [5] | |

| 41 Å | Neutron Diffraction | [5] | |

| Hydration | 16-19 H₂O molecules/lipid | Experimental | [5] |

Table 1: Key Physical Parameters of this compound Lipid Bilayers. This table provides a consolidated view of the area per lipid, bilayer thickness, and hydration levels of this compound bilayers, highlighting the consistency between different measurement techniques.

Experimental and Computational Protocols

The characterization of lipid bilayer properties relies on a combination of experimental techniques and computational modeling.

-

X-ray and Neutron Diffraction: These scattering techniques are powerful tools for determining the structure of lipid bilayers.[5]

-

Small-Angle X-ray Scattering (SAXS): Provides information on the overall shape and size of lipid assemblies, including bilayer thickness and lamellar repeat spacing.

-

Neutron Diffraction: Often used in conjunction with deuterium labeling to determine the location of specific components, such as water and lipid headgroups, providing detailed structural information.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²H NMR spectroscopy is particularly useful for investigating the dynamics and structure of lipid bilayers at an atomic level.[7] It can provide information on:

-

Segmental Order Parameters (SCD): Which describe the motional freedom of the acyl chains.

-

Area per Lipid: Can be calculated from the order parameters.[7]

-

-

Atomic Force Microscopy (AFM): Allows for the direct visualization of the surface of lipid bilayers with high resolution, providing information on phase behavior and domain formation. Temperature-controlled AFM can be used to study phase transitions.[8]

-

Molecular Dynamics (MD) Simulations: This computational technique simulates the interactions of atoms and molecules over time, providing a detailed view of the dynamic behavior of lipid bilayers.[5][9]

-

Protocol for this compound Bilayer Simulation:

-

System Setup: A bilayer of this compound molecules is constructed using software like Packmol.[5] The bilayer is then hydrated with a specific number of water molecules per lipid (e.g., 30 H₂O/lipid).[5]

-

Force Field: An appropriate all-atom or coarse-grained force field is chosen to describe the interactions between the lipid and water molecules.

-

Equilibration: The system is energy minimized and then equilibrated through a series of simulations, typically involving constant temperature and pressure (NPT ensemble), to allow the system to reach a stable state.[5]

-

Production Run: Long simulations are then run to collect data on various physical properties.

-

Analysis: Trajectories from the simulation are analyzed to calculate parameters such as the area per lipid (by dividing the simulation box area by the number of lipids in one leaflet) and the bilayer thickness (often defined as the distance between the centers of mass of the galactose rings in opposing leaflets).[5]

-

-

This compound Biosynthesis Pathway

This compound is synthesized from MGDG by the enzyme this compound synthase (DGD1).[10][11] This process is crucial for maintaining the lipid composition of chloroplast membranes, especially under conditions of phosphate limitation where this compound can substitute for phospholipids.[1][3]

Caption: Biosynthesis of this compound from MGDG.

Role in Membrane Stability and Signaling

While this compound is primarily known for its structural role, its biosynthesis is linked to plant stress responses. For instance, a deficiency in this compound can lead to the overproduction of oxylipins and the activation of the jasmonic acid (JA) signaling pathway, indicating a connection between galactolipid metabolism and plant defense signaling.[10] However, a direct signaling role for the this compound molecule itself, akin to lipid second messengers like diacylglycerol, has not been extensively characterized.[12][13]

Conclusion

The physical properties of this compound lipid bilayers are finely tuned to support the unique environment of the thylakoid membrane. The propensity of this compound to form stable bilayers, in concert with the non-bilayer forming MGDG, allows for the high protein density and dynamic membrane curvature required for efficient photosynthesis. The experimental and computational methods outlined in this guide provide a robust framework for the continued investigation of these fascinating and vital biomolecules. A deeper understanding of this compound bilayer properties will not only advance our knowledge of plant biology but may also inform the design of novel drug delivery systems that can harness the unique characteristics of these lipids.[3]

References

- 1. This compound and Glycolipids in Plants and Algae. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipid/water interface of galactolipid bilayers in different lyotropic liquid-crystalline phases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroplast membrane lipid remodeling protects against dehydration by limiting membrane fusion and distortion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Area Per Lipid and Elastic Deformation of Membranes: Atomistic View From Solid-State Deuterium NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. academic.oup.com [academic.oup.com]

- 11. The digalactosyldiacylglycerol (this compound) synthase DGD1 is inserted into the outer envelope membrane of chloroplasts in a manner independent of the general import pathway and does not depend on direct interaction with monogalactosyldiacylglycerol synthase for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. mdpi.com [mdpi.com]

DGDG as a Precursor for Other Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (DGDG) is a major lipid component of photosynthetic membranes in plants and algae, playing a crucial role in the structural integrity and function of chloroplasts. Beyond its structural role, this compound serves as a key precursor for the biosynthesis of other important lipids, particularly oligogalactolipids. This technical guide provides an in-depth overview of the metabolic pathways where this compound acts as a substrate, the enzymes catalyzing these transformations, and the physiological significance of its downstream products. The guide also includes a summary of quantitative data, detailed experimental protocols for the analysis of these lipids, and visualizations of the relevant biochemical pathways and workflows to facilitate a deeper understanding for researchers in lipid biology and drug development.

Introduction

In the intricate world of lipid metabolism, digalactosyldiacylglycerol (this compound) emerges as a pivotal player, particularly within the photosynthetic membranes of plants and various microorganisms. As the second most abundant lipid in thylakoid membranes, its primary role is to provide a stable bilayer structure essential for the optimal functioning of the photosynthetic machinery. However, the significance of this compound extends beyond its structural capacity. Under specific physiological conditions, particularly in response to environmental stress, this compound becomes a crucial precursor for the synthesis of a class of lipids known as oligogalactolipids. This metabolic flexibility highlights a dynamic remodeling of lipid membranes, which is essential for cellular adaptation and survival. Understanding the pathways through which this compound is converted to other lipids is therefore fundamental for a comprehensive grasp of membrane biology and stress response mechanisms in photosynthetic organisms.

This compound as a Precursor in Lipid Metabolism

This compound primarily serves as a precursor for the formation of higher-order galactolipids, namely trigalactosyldiacylglycerol (TGDG) and tetragalactosyldiacylglycerol (TeGDG), collectively known as oligogalactolipids. This conversion is a critical aspect of membrane lipid remodeling, especially under conditions of phosphate limitation. When phosphate is scarce, plant cells remodel their membranes by replacing phospholipids with non-phosphorous galactolipids to conserve phosphate for essential processes like nucleic acid synthesis.

The Galactolipid:Galactolipid Galactosyltransferase (GGGT) Pathway

The primary enzyme responsible for the conversion of this compound to oligogalactolipids is galactolipid:galactolipid galactosyltransferase (GGGT), also known as SENSITIVE TO FREEZING 2 (SFR2). This enzyme catalyzes a transgalactosylation reaction where a galactose moiety is transferred from a donor galactolipid to an acceptor galactolipid.

In the context of oligogalactolipid synthesis from this compound, the reaction can be summarized as follows:

-

This compound + this compound → TGDG + Monogalactosyldiacylglycerol (MGDG)

Here, one molecule of this compound acts as the galactose donor, and another acts as the acceptor, resulting in the formation of TGDG and MGDG. This process can continue, with TGDG then acting as an acceptor to form TeGDG.

The this compound Synthase (DGD) Pathway

While the GGGT pathway is prominent in stress-induced oligogalactolipid synthesis, this compound synthases (DGDs) can also contribute to the elongation of the galactose chain, although their primary role is the synthesis of this compound from MGDG. Some isoforms of DGD synthase have been shown to have the capacity to add further galactose units to this compound, thus forming oligogalactolipids. This pathway is considered to be more constitutive compared to the stress-induced GGGT pathway.

Quantitative Data on this compound Conversion

Precise kinetic parameters for the enzymes involved in this compound conversion are not extensively documented in the literature. However, several studies have quantified the changes in lipid composition under conditions that promote the conversion of this compound to other lipids, such as phosphate deprivation.

| Organism/Condition | This compound Initial Level (% of total glycerolipids) | This compound Final Level (% of total glycerolipids) | Oligogalactolipid Increase | Reference |

| Arabidopsis thaliana (phosphate deprivation) | < 10% | 30-35% | Not specified | [1] |

| Arabidopsis thaliana dgd1 mutant (phosphate deprivation) | 1.1 mol% | 9.5 mol% | Not specified | [2] |

Experimental Protocols

Lipid Extraction from Plant Tissues

This protocol describes a general method for the extraction of total lipids from plant leaves.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue (e.g., 100 mg) to a glass centrifuge tube.

-

Add 3 ml of a chloroform:methanol (1:2, v/v) mixture to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

-

Add 1 ml of chloroform to the tube and vortex again for 30 seconds.

-

Add 1.7 ml of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

-

Centrifuge the tube at 3,000 x g for 10 minutes at 4°C.

-

Three phases will be visible: an upper aqueous phase, a lower organic phase (containing the lipids), and a proteinaceous interface.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

Separation of Galactolipids by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of this compound and its oligogalactolipid derivatives.

Materials:

-

Total lipid extract (from Protocol 4.1)

-

Silica gel 60 TLC plates (20 x 20 cm)

-

TLC developing tank

-

Chloroform

-

Methanol

-

Acetic acid

-

Acetone

-

Toluene

-

Water

-

Primuline spray reagent (0.05% in 80% acetone) or iodine vapor

-

UV transilluminator

Procedure:

-

Activate the silica gel TLC plate by heating it at 110°C for 1 hour. Let it cool to room temperature in a desiccator.

-

Prepare the developing solvent system. For separating galactolipids, a common solvent system is chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v). For better separation of oligogalactolipids, a two-dimensional TLC system might be necessary. A first dimension could be chloroform:methanol:water (65:25:4, v/v/v) and a second dimension could be chloroform:acetone:methanol:acetic acid:water (10:4:2:2:1, v/v/v/v/v).

-

Pour the developing solvent into the TLC tank to a depth of about 1 cm. Place a piece of filter paper inside to saturate the tank atmosphere with solvent vapor. Close the tank and let it equilibrate for at least 30 minutes.

-

Using a capillary tube or a microsyringe, carefully spot the lipid extract onto the origin line of the TLC plate (about 1.5 cm from the bottom). Keep the spots small and concentrated.

-

Allow the spotting solvent to evaporate completely.

-

Place the TLC plate in the developing tank, ensuring the origin line is above the solvent level. Close the tank.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the tank and mark the solvent front with a pencil.

-

Dry the plate in a fume hood.

-

Visualize the lipid spots by either placing the plate in a sealed tank with a few crystals of iodine (lipids will appear as brown spots) or by spraying with primuline reagent and viewing under UV light (lipids will fluoresce).

-

The different galactolipids (MGDG, this compound, TGDG, TeGDG) will separate based on their polarity, with MGDG being the least polar and TeGDG being the most polar among them.

Enzyme Assay for Galactolipid:Galactolipid Galactosyltransferase (GGGT)

This protocol provides a general framework for assaying GGGT activity. The specific conditions may need to be optimized depending on the enzyme source.

Principle:

The activity of GGGT is measured by monitoring the formation of radiolabeled TGDG from radiolabeled this compound.

Materials:

-

Enzyme source (e.g., isolated chloroplast envelope membranes)

-

[¹⁴C]-DGDG (radiolabeled substrate)

-

Unlabeled this compound

-

Reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.6)

-

TLC materials (as in Protocol 4.2)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. A typical reaction mixture (e.g., 100 µl) may contain:

-

50 mM HEPES-KOH, pH 7.6

-

Enzyme preparation (e.g., 20-50 µg of protein)

-

A mixture of unlabeled this compound and [¹⁴C]-DGDG (to achieve a desired specific activity and final concentration, e.g., 100 µM).

-

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a specific time period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding 375 µl of chloroform:methanol (1:2, v/v).

-

Perform a lipid extraction as described in Protocol 4.1 (steps 6-10).

-

Spot the resulting lipid extract onto a TLC plate and separate the lipids as described in Protocol 4.2.

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Identify the spot corresponding to TGDG based on its migration relative to standards.

-

Scrape the silica gel containing the TGDG spot into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the amount of TGDG formed based on the specific activity of the [¹⁴C]-DGDG substrate. The enzyme activity can be expressed as nmol of product formed per minute per mg of protein.

Mandatory Visualizations

Caption: Metabolic pathways showing this compound synthesis and its role as a precursor for oligogalactolipids.

Caption: A generalized experimental workflow for the analysis of this compound and its derivatives.

Conclusion

Digalactosyldiacylglycerol is a multifaceted lipid that not only contributes to the structural framework of photosynthetic membranes but also acts as a key precursor in the dynamic remodeling of the lipidome, particularly in response to environmental cues. The conversion of this compound to oligogalactolipids, mediated primarily by the GGGT enzyme, represents a critical adaptive mechanism in plants and other photosynthetic organisms. While significant progress has been made in elucidating these pathways, further research is needed to fully understand the intricate regulation of the enzymes involved and to obtain detailed kinetic data. The protocols and information provided in this guide offer a solid foundation for researchers to explore the fascinating biology of this compound and its metabolic derivatives, with potential implications for crop improvement and the development of novel therapeutic strategies targeting lipid metabolism.

References

The Pivotal Role of Digalactosyldiacylglycerol (DGDG) in Plant Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (DGDG), a major constituent of thylakoid membranes in plant chloroplasts, has emerged as a critical player in the intricate network of plant stress responses. Beyond its structural role in maintaining the integrity of photosynthetic membranes, this compound is actively involved in signaling pathways that govern plant adaptation to a wide array of both abiotic and biotic challenges. This technical guide provides an in-depth exploration of the multifaceted involvement of this compound in plant stress physiology, with a focus on quantitative data, experimental methodologies, and the underlying signaling cascades. Understanding the mechanisms by which this compound contributes to stress tolerance offers promising avenues for the development of novel strategies to enhance crop resilience and for the discovery of new therapeutic agents.

This compound and Abiotic Stress Responses

Plants are frequently exposed to adverse environmental conditions, collectively known as abiotic stresses, which significantly impact their growth, development, and productivity. This compound plays a crucial role in mitigating the detrimental effects of these stresses, primarily by maintaining membrane stability and participating in stress-induced signaling.

Salt Stress

High salinity imposes both osmotic and ionic stress on plants. Alterations in this compound content and the this compound/MGDG (monogalactosyldiacylglycerol) ratio are key adaptive responses to salt stress.[1][2] An increased this compound/MGDG ratio is often observed in salt-tolerant plants, contributing to the stabilization of thylakoid membranes and the maintenance of photosynthetic efficiency under high salt conditions.[1]

Drought Stress

Water deficit is a major limiting factor for plant growth. In response to drought, many plant species exhibit an increase in the this compound content and the this compound/MGDG ratio.[3][4] This change in lipid composition helps to preserve the lamellar structure of chloroplast membranes, thereby protecting the photosynthetic apparatus from dehydration-induced damage.

Cold Stress

Low temperatures can lead to increased membrane rigidity and oxidative damage. While this compound levels themselves may not always show a consistent increase during cold stress, the stability of the thylakoid membrane, to which this compound is a major contributor, is crucial for maintaining photosynthetic function at low temperatures.[5][6] In some cases, the accumulation of trigalactosyldiacylglycerol (TGDG), derived from this compound, is observed under severe cold stress.

Quantitative Data on this compound Changes Under Abiotic Stress

The following table summarizes the quantitative changes in this compound content and the this compound/MGDG ratio in response to various abiotic stresses, as reported in selected studies.

| Plant Species | Stress Type | Stress Conditions | Tissue | Change in this compound Content | Change in this compound/MGDG Ratio | Reference |

| Soybean | Salt Stress | 0.5 h treatment | Leaves | 0.8-fold decrease | Increased | [3] |

| Soybean | Salt Stress | 1 h treatment | Leaves | Reverted to normal | Increased | [3] |

| Cowpea | Drought Stress | Moderate | Leaves | Increased | Increased | [3] |

| Winter Wheat | Drought Stress (PEG-induced) | 3 days | Leaves | No significant change | Increased | [4] |

This compound and Biotic Stress Responses

In addition to abiotic stresses, plants are constantly challenged by a variety of pathogens, including bacteria, fungi, and viruses. This compound is not only a structural component of the membranes where defense signaling is initiated but also a precursor for signaling molecules involved in plant immunity.

Jasmonic Acid (JA) Signaling

A key finding in the field is the link between this compound metabolism and the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against necrotrophic pathogens and herbivorous insects.[7][8] Mutants deficient in this compound synthesis, such as the dgd1 mutant in Arabidopsis thaliana, exhibit constitutive activation of JA biosynthesis and signaling pathways.[7][9] This is attributed to an increased MGDG/DGDG ratio, which is perceived as a cellular stress signal, leading to the overproduction of JA and JA-responsive gene expression.[7][10]

Salicylic Acid (SA) Signaling

Salicylic acid (SA) is another critical phytohormone that primarily mediates defense against biotrophic pathogens.[11][12][13] There is growing evidence for a complex interplay between this compound and SA signaling. The dgd1 mutant has been shown to have impaired pathogen-induced SA accumulation, suggesting that proper this compound levels are required for the activation of SA-dependent defense responses.

Quantitative Data on this compound-Related Signaling Components

The following table presents quantitative data related to the impact of altered this compound levels on key components of JA and SA signaling pathways.

| Plant Genotype | Condition | Analyzed Component | Fold Change (relative to wild type) | Reference |

| dgd1-1 mutant | Normal growth | LOX2 (JA biosynthesis gene) transcript | ~15-fold increase | [9] |

| dgd1-1 mutant | Normal growth | VSP2 (JA-responsive gene) transcript | ~50-fold increase | [9] |

| dgd1 mutant | Normal growth | Jasmonic Acid (JA) | Increased | [7] |

Experimental Protocols

Accurate and reproducible quantification of this compound and related signaling molecules is paramount for studying their roles in plant stress responses. This section provides an overview of key experimental methodologies.

Lipid Extraction and Analysis

Objective: To extract and quantify galactolipids from plant tissue.

Methodology:

-

Lipid Extraction: A common method for lipid extraction is a modified Bligh and Dyer procedure.[14]

-

Homogenize fresh plant tissue in a mixture of chloroform, methanol, and water.

-

Separate the phases by centrifugation. The lower chloroform phase contains the lipids.

-

-

Galactolipid Separation: Thin-layer chromatography (TLC) is a widely used technique for separating different lipid classes.[1][15][16][17][18][19]

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the plate in a solvent system (e.g., chloroform:methanol:acetic acid:water).

-

Visualize the separated lipid spots using iodine vapor or specific stains.

-

-

Quantification:

Gene Expression Analysis

Objective: To quantify the transcript levels of genes involved in this compound biosynthesis and stress signaling.

Methodology: Quantitative Real-Time PCR (qRT-PCR)[24][25][26]

-

RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or protocol.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform PCR using gene-specific primers for target genes (e.g., DGD1, DGD2, LOX2, PR1) and a reference gene for normalization.

-

Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Phytohormone Quantification

Objective: To measure the levels of JA and SA in plant tissue.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Extraction: Homogenize plant tissue in a suitable solvent (e.g., methanol or acetone) and perform liquid-liquid or solid-phase extraction to purify the phytohormones.

-

HPLC Separation: Separate the extracted phytohormones on a C18 reverse-phase HPLC column.

-

MS Detection: Detect and quantify the phytohormones using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. Isotope-labeled internal standards are used for accurate quantification.[27]

Signaling Pathways and Experimental Workflows

This compound-Mediated Stress Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involving this compound in response to abiotic and biotic stress.

Caption: this compound's role in abiotic stress tolerance.

Caption: this compound's influence on biotic stress signaling.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols described.

Caption: Workflow for this compound quantification.

Caption: Workflow for gene expression analysis.

Conclusion and Future Directions

Digalactosyldiacylglycerol is a dynamic lipid that plays a central role in plant adaptation to a multitude of environmental stresses. Its involvement extends from maintaining the structural integrity of photosynthetic membranes to acting as a key modulator of the jasmonic acid and salicylic acid signaling pathways. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate functions of this compound. Future research should focus on elucidating the precise molecular mechanisms by which changes in this compound content and the this compound/MGDG ratio are sensed within the cell to trigger downstream signaling events. A deeper understanding of these processes will be instrumental in developing crops with enhanced stress tolerance and may lead to the discovery of novel bioactive compounds with applications in medicine and agriculture.

References

- 1. Analysis and quantification of plant membrane lipids by thin-layer chromatography and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drought stress and rehydration affect the balance between MGDG and this compound synthesis in cowpea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. Increased ratio of galactolipid MGDG : this compound induces jasmonic acid overproduction and changes chloroplast shape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reduced Biosynthesis of Digalactosyldiacylglycerol, a Major Chloroplast Membrane Lipid, Leads to Oxylipin Overproduction and Phloem Cap Lignification in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Extraction of Galactolipids from Waste By-Products: The Feasibility of Green Chemistry Methods [mdpi.com]

- 15. Arabidopsis thaliana Polar Glycerolipid Profiling by Thin Layer Chromatography (TLC) Coupled with Gas-Liquid Chromatography (GLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. amherst.edu [amherst.edu]

- 18. sciencevivid.com [sciencevivid.com]

- 19. more.juniata.edu [more.juniata.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. Fatty Acids Analysis Using Gas Chromatography-Mass Spectrometer Detector (GC/MSD) - Method Validation Based on Berry Se… [ouci.dntb.gov.ua]

- 24. researchgate.net [researchgate.net]

- 25. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Digalactosyldiacylglycerol: A Technical Guide

An In-depth Exploration of the Core Research, Experimental Protocols, and Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.

Introduction